2-(5-Bromo-2-fluorophenyl)-N-methylacetamide
Overview
Description
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with an acetamide group linked to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 5-bromo-2-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include N-oxide derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the effects of halogenated phenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another halogenated phenyl compound with applications in medicinal chemistry.
2-Bromo-5-fluorophenol: Used as a building block in the synthesis of polycyclic compounds.
Uniqueness
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNFSLTUICYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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